4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Overview
Description
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show diverse pharmacological effects . These effects include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the condensation of a suitable pyrazole derivative with a benzonitrile precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed:
Reduction: 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Cyclization: Complex heterocyclic compounds
Scientific Research Applications
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
3-Nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzonitrile moiety.
Benzonitrile: Contains the benzonitrile moiety but lacks the pyrazole ring.
4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile: A reduced form of the compound with an amino group instead of a nitro group
Uniqueness: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is unique due to the combination of its nitro-substituted pyrazole ring and benzonitrile moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Biological Activity
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to a 3-nitro-1H-pyrazole group. The presence of the nitro group is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro and pyrazole functional groups facilitate these interactions, potentially modulating various biochemical pathways. The exact mechanisms remain to be fully elucidated but may involve:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor interaction : The compound may bind to specific receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The following table summarizes some key findings:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective growth inhibition |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is critical for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole or benzonitrile moieties can significantly affect potency and selectivity. For instance:
Compound Variation | Biological Activity |
---|---|
3-(4-Methylpyrazol-1-yl)methylbenzonitrile | Increased antibacterial activity |
3-(4-Chloropyrazol-1-yl)methylbenzonitrile | Enhanced antifungal properties |
3-(4-Aminopyrazol-1-yl)methylbenzonitrile | Potential for further functionalization |
These variations illustrate how modifications can lead to improved efficacy or reduced side effects, guiding future drug design efforts.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Study : A recent study evaluated the compound against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
- Anti-inflammatory Research : Another study focused on its effects in an animal model of arthritis, where it demonstrated significant reductions in joint swelling and pain, suggesting a viable pathway for treating inflammatory conditions .
Properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBGFVPDBWOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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